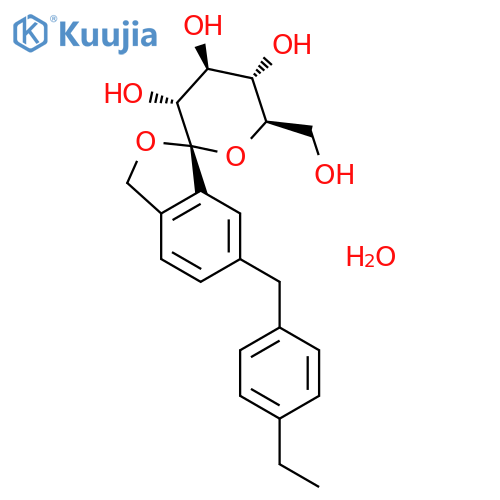

Cas no 1201913-82-7 (Tofogliflozin (hydrate))

Tofogliflozin (hydrate) structure

商品名:Tofogliflozin (hydrate)

Tofogliflozin (hydrate) 化学的及び物理的性質

名前と識別子

-

- CSG452

- Tofogliflozin (USAN)

- UNII-P8DD8KX4O4

- Tofogliflozin [USAN:INN]

- Tofogliflozin hydrate (JAN)

- CHEMBL2105711

- D09978

- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)- spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol monohydrate

- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro- 3H-spiro(2-benzofuran-1,2'-pyran)-3',4',5'-triol monohydrate

- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol,hydrate

- TOFOGLIFLOZIN

- Tofogliflozin Hydrate

- Tofogliflozin hydrate (1:1)

- CSG452 hydrate

- CSG-452 hydrate

- hydrate

- (1S,3'R,4'S,5'S,6'R)-6-[(4-Ethylphenyl)methyl]-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol hydrate (1:1)

- Tofogliflozin (hydrate)

- 903565-83-3

- SPIRO(ISOBENZOFURAN-1(3H),2'-(2H)PYRAN)-3',4',5'-TRIOL,6-((4-ETHYLPHENYL)METHYL)-3',4',5',6'-TETRAHYDRO-6'-(HYDROXYMETHYL)-,HYDRATE (1:1),(1S,3'R,4'S,5'S,6'R)-

- P8DD8KX4O4

- DA-68248

- Apleway (TN)

- TOFOGLIFLOZIN MONOHYDRATE [MI]

- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate

- s8558

- Q15410175

- Spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol, 6-((4-ethylphenyl)methyl)- 3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-, hydrate (1:1), (1S,3'R,4'S,5'S,6'R)-

- DTXSID70152722

- 1ST15584W

- Tofogliflozin monohydrate

- AKOS030526311

- SCHEMBL19328161

- Tofogliflozin(CSG 452)

- 1201913-82-7

- CS-3792

- HY-13413

- EX-A4415

- MS-26914

- TOFOGLIFLOZIN HYDRATE [JAN]

- A852385

- Deberza (TN)

- F85113

- CCG-268694

- Tofogliflozin [USAN]

- CSG 452

-

- インチ: InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1

- InChIKey: ZXOCGDDVNPDRIW-NHFZGCSJSA-N

- ほほえんだ: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]21OCC3=C2C=C(CC4=CC=C(CC)C=C4)C=C3.O

計算された属性

- せいみつぶんしりょう: 404.18354

- どういたいしつりょう: 404.18350323g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 521

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- PSA: 130.88

Tofogliflozin (hydrate) セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Tofogliflozin (hydrate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-13413-10mg |

Tofogliflozin (hydrate) |

1201913-82-7 | 98.48% | 10mg |

¥1500 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46996-50mg |

Tofogliflozin hydrate (CSG-452 hydrate) |

1201913-82-7 | 98% | 50mg |

¥4725.00 | 2023-09-08 | |

| ChemScence | CS-3792-10mg |

Tofogliflozin (hydrate) |

1201913-82-7 | 98.85% | 10mg |

$176.0 | 2022-04-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46996-5mg |

Tofogliflozin hydrate (CSG-452 hydrate) |

1201913-82-7 | 98% | 5mg |

¥891.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5016-25 mg |

Tofogliflozin hydrate |

1201913-82-7 | 98.78% | 25mg |

¥2664.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872966-5mg |

Tofogliflozin(CSG 452) |

1201913-82-7 | 99% | 5mg |

¥1,387.00 | 2022-01-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24490-10mg |

Tofogliflozin (hydrate) |

1201913-82-7 | 98% | 10mg |

¥2432.0 | 2023-09-06 | |

| MedChemExpress | HY-13413-5mg |

Tofogliflozin (hydrate) |

1201913-82-7 | 98.48% | 5mg |

¥1000 | 2024-05-24 | |

| Biosynth | BYB91382-25 mg |

Tofogliflozin (hydrate) |

1201913-82-7 | 25mg |

$641.00 | 2023-01-05 | ||

| MedChemExpress | HY-13413-10mM*1 mL in DMSO |

Tofogliflozin (hydrate) |

1201913-82-7 | 98.48% | 10mM*1 mL in DMSO |

¥890 | 2024-05-24 |

Tofogliflozin (hydrate) サプライヤー

atkchemica

ゴールドメンバー

(CAS:1201913-82-7)Tofogliflozin (hydrate)

注文番号:CL9967

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:30

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1201913-82-7)托格列净

注文番号:LE25933866

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:53

価格 ($):discuss personally

Tofogliflozin (hydrate) 関連文献

-

Vincent Mascitti,Benjamin A. Thuma,Aaron C. Smith,Ralph P. Robinson,Thomas Brandt,Amit S. Kalgutkar,Tristan S. Maurer,Brian Samas,Raman Sharma Med. Chem. Commun. 2013 4 101

-

Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612

-

Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791

-

Armin Bauer,Mark Br?nstrup Nat. Prod. Rep. 2014 31 35

-

Rahul P. Kshirsagar,Abhishek A. Kulkarni,Rashmi S. Chouthe,Shahebaaz K. Pathan,Hemant D. Une,G. Bhanuprakash Reddy,Prakash V. Diwan,Siddique Akber Ansari,Jaiprakash N. Sangshetti RSC Adv. 2020 10 1733

1201913-82-7 (Tofogliflozin (hydrate)) 関連製品

- 903565-83-3(Tofogliflozin)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1201913-82-7)Togliflozin

清らかである:99%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1201913-82-7)Tofogliflozin (hydrate)

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):401.0/486.0/583.0/701.0